molecular formula C14H17NO2 B2498949 2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid CAS No. 945303-30-0

2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid

Cat. No.: B2498949
CAS No.: 945303-30-0
M. Wt: 231.295
InChI Key: IJASSAIFPDXMLM-UHFFFAOYSA-N
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Description

2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with four methyl groups and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid typically involves the condensation of 7-hydroxy-1,2,3,4-tetramethyl-1,2-dihydroquinoline with suitable reagents. One common method includes the reaction of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with methylene-active compounds such as ethyl cyanoacetate, dimethyl-3-oxopentanedioate, ethyl acetoacetate, diethylmalonate, or Meldrum’s acid . These reactions are often carried out in the presence of a catalytic amount of piperidine in ethanol, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been predicted to inhibit gluconate 2-dehydrogenase, which plays a role in metabolic pathways . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4,7-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structural feature enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2,2,4,7-tetramethyl-1H-quinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-8-5-6-10-9(2)7-14(3,4)15-12(10)11(8)13(16)17/h5-7,15H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJASSAIFPDXMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(N2)(C)C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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